molecular formula C24H27N5O2 B11028793 4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one

4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one

Cat. No.: B11028793
M. Wt: 417.5 g/mol
InChI Key: GOHUPTZKGSMUMA-UHFFFAOYSA-N
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Description

4-{[4-(2,4-Dimethylphenyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone is a complex organic compound that features a piperazine ring, an indazole moiety, and a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone typically involves multi-step organic synthesis. The process begins with the preparation of the piperazine derivative, followed by the introduction of the indazole moiety and the pyrrolidinone ring. Key steps include:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow chemistry to scale up the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can be employed to modify the indazole moiety.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Modified piperazine derivatives.

    Reduction Products: Altered indazole structures.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

4-{[4-(2,4-Dimethylphenyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: 4-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C24H27N5O2/c1-16-7-8-21(17(2)13-16)27-9-11-28(12-10-27)24(31)18-14-22(30)29(15-18)23-19-5-3-4-6-20(19)25-26-23/h3-8,13,18H,9-12,14-15H2,1-2H3,(H,25,26)

InChI Key

GOHUPTZKGSMUMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54)C

Origin of Product

United States

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